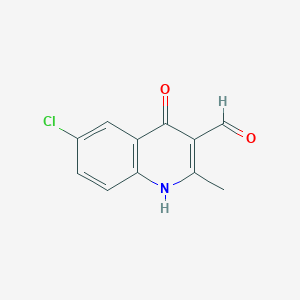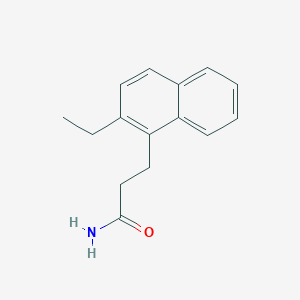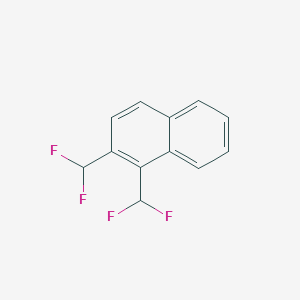
1,2-Bis(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 2 positions are replaced by difluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(difluoromethyl)naphthalene can be synthesized through various methods involving difluoromethylation reactions. One common approach is the use of difluorocarbene precursors, such as FSO2CF2CO2TMS, CF2N2, and HCF2SO2R, which generate difluorocarbene under neutral or basic conditions. These reagents can insert difluorocarbene into C-H bonds of naphthalene to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale difluoromethylation reactions using transition-metal catalysts. These catalysts facilitate the selective incorporation of difluoromethyl groups into the naphthalene ring, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl-substituted naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products Formed
Oxidation: Difluoromethyl-substituted naphthoquinones.
Reduction: Methyl-substituted naphthalenes.
Substitution: Halogenated or nucleophile-substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological systems due to its unique fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing fluorinated pharmaceuticals.
Wirkmechanismus
The mechanism by which 1,2-Bis(difluoromethyl)naphthalene exerts its effects involves the interaction of its difluoromethyl groups with various molecular targets. The difluoromethyl groups can participate in hydrogen bonding, altering the compound’s reactivity and interaction with other molecules. This can influence the compound’s behavior in chemical reactions and its potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Difluoronaphthalene: Similar structure but with fluorine atoms instead of difluoromethyl groups.
1,2-Bis(trifluoromethyl)naphthalene: Contains trifluoromethyl groups, leading to different chemical properties.
2-(Difluoromethyl)naphthalene: Similar but with only one difluoromethyl group at the 2-position.
Uniqueness
1,2-Bis(difluoromethyl)naphthalene is unique due to the presence of two difluoromethyl groups, which impart distinct electronic and steric effects compared to other fluorinated naphthalenes.
Eigenschaften
Molekularformel |
C12H8F4 |
|---|---|
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
1,2-bis(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11-12H |
InChI-Schlüssel |
VEXINVAPAJSMFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


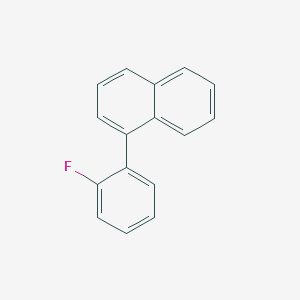
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
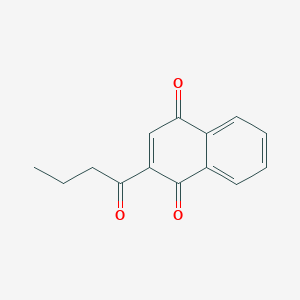
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)

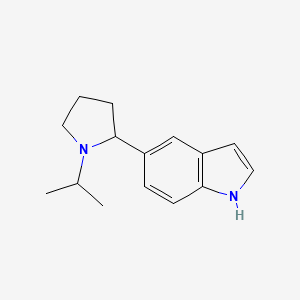
![5-Ethyl-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B15067635.png)


![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
